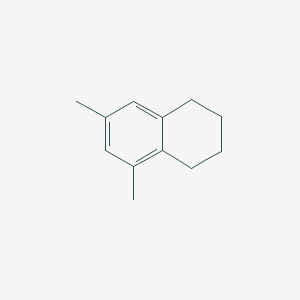
5,7-Dimethyltetralin
Vue d'ensemble
Description
5,7-Dimethyltetralin is a bicyclic organic compound with the chemical formula C₁₂H₁₆ . It belongs to the class of tetralins , which are polycyclic aromatic hydrocarbons. The compound consists of a naphthalene ring fused with a cyclohexane ring, resulting in a unique structure. Its systematic IUPAC name is 5,7-Dimethyl-1,2,3,4-tetrahydronaphthalene .
Molecular Structure Analysis
The molecular structure of 5,7-Dimethyltetralin consists of a naphthalene core with two methyl groups (CH₃) attached at positions 5 and 7. The cyclohexane ring is fused to the naphthalene system, resulting in a rigid, non-planar structure. The compound’s three-dimensional arrangement plays a crucial role in its biological activity and interactions .
Chemical Reactions Analysis
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Proteomic Changes in Cerebral Organoids
- Application : Investigating the impact of substances like 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), a compound structurally related to 5,7-Dimethyltetralin, on human cerebral organoids.
- Key Findings : Proteomic analysis revealed changes in proteins associated with anti-inflammatory actions and neuroplasticity, highlighting the potential neurochemical impact of related compounds on brain metabolism (Dakić et al., 2017).
Anti-inflammatory Effects
- Application : Exploring the anti-inflammatory properties of compounds structurally similar to 5,7-Dimethyltetralin.
- Key Findings : Derivatives like 5,7-dimethoxy-4-p.-methoxylphenylcoumarin showed significant inhibitory effects on inflammatory markers in murine macrophage cells, indicating potential as anti-inflammatory agents (Taechowisan et al., 2006).
Catalytic Synthesis
- Application : The use of nano-crystalline sulfated zirconia for synthesizing compounds like 7-isopropyl-1,1-dimethyltetralin.
- Key Findings : Kinetic and spectroscopic studies confirmed the formation of these compounds under solvent-free conditions, indicating a method for efficient synthesis of related compounds (Tyagi et al., 2009).
Neurochemical Research
- Application : Utilizing compounds like 5-MeO-DMT for neurochemical research.
- Key Findings : The psychoactive effects, particularly ego-dissolving impacts, of such compounds are mediated via serotonin receptor agonism, offering a tool for understanding cognitive and neuronal processes (Germann, 2019).
Chiral Synthesis
- Application : Synthesis of chiral Pt(II)/Pd(II) pincer complexes using 5,7-dimethyltetralin derivatives.
- Key Findings : Demonstrated effective methods for creating chiral complexes, important for applications in asymmetric synthesis and catalysis (Yoon et al., 2006).
Anti-Cancer Properties
- Application : Investigating anti-cancer properties of 5,7-dimethoxycoumarin, structurally related to 5,7-Dimethyltetralin.
- Key Findings : Demonstrated cytostatic effects in melanoma cell lines, inducing cell cycle arrest and differentiation, suggesting potential therapeutic applications in cancer treatment (Alesiani et al., 2008).
Excitotoxicity Protection
- Application : Exploring the neuroprotective effects of Dimethyl Sulfoxide (DMSO) against excitotoxicity.
- Key Findings : DMSO showed inhibition of glutamate responses and protection against excitotoxic death in hippocampal neurons, suggesting potential applications in neurodegenerative conditions (Lu & Mattson, 2001).
Propriétés
IUPAC Name |
5,7-dimethyl-1,2,3,4-tetrahydronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-9-7-10(2)12-6-4-3-5-11(12)8-9/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDAXYSXRAMOWLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2CCCCC2=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60289718 | |
| Record name | 5,7-Dimethyltetralin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60289718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dimethyltetralin | |
CAS RN |
21693-54-9 | |
| Record name | 5,7-Dimethyltetralin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63116 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,7-Dimethyltetralin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60289718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-Dimethyltetralin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JHT7DL3NQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Methoxyphenyl)methyl]butanedioic acid](/img/structure/B1619067.png)
![4,6-Bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1619069.png)
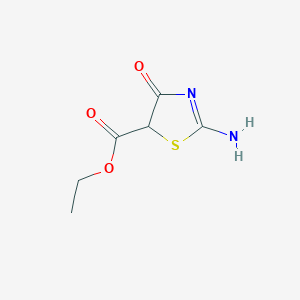
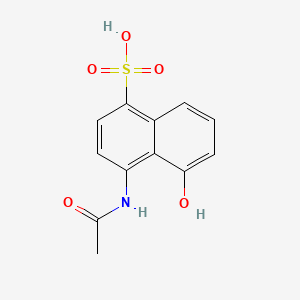


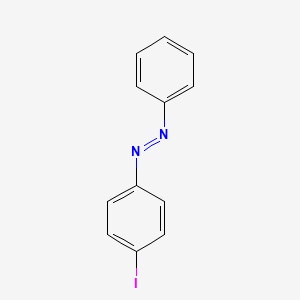
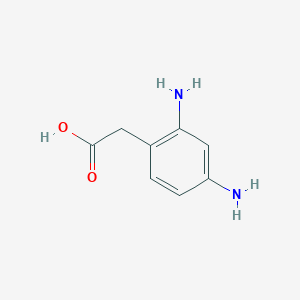
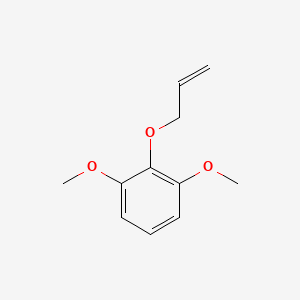
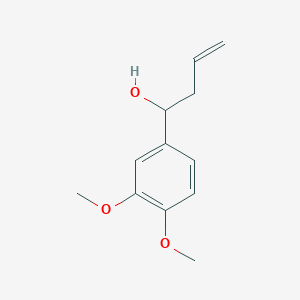

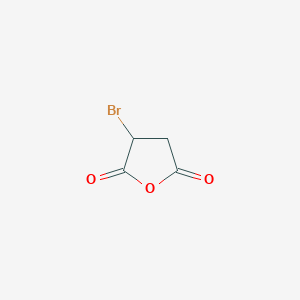
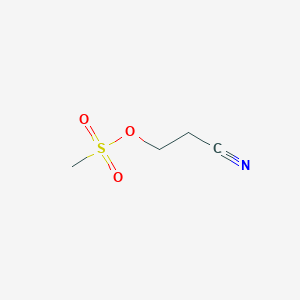
![[2-Benzoyloxy-2-(6-benzoyloxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethyl] benzoate](/img/structure/B1619089.png)